3-bromo-N,4-dimethyl-N-phenylbenzamide
Description
3-Bromo-N,4-dimethyl-N-phenylbenzamide is a substituted benzamide characterized by a bromine atom at position 3, a methyl group at position 4 on the benzamide ring, and N-phenyl and N-methyl substituents. Its molecular formula is C₁₆H₁₅BrN₂O, with a molecular weight of 331.21 g/mol. The compound's structural uniqueness lies in its electronic and steric properties, influenced by the bromine atom (electron-withdrawing) and methyl groups (electron-donating). These features make it a candidate for applications in pharmaceuticals, materials science, and organic synthesis, particularly in cross-coupling reactions [1], [15].
Properties
Molecular Formula |
C15H14BrNO |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
3-bromo-N,4-dimethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-11-8-9-12(10-14(11)16)15(18)17(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
KRKADIPFHWXYIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters of 3-bromo-N,4-dimethyl-N-phenylbenzamide with structurally related benzamides and anilines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Topological Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₁₆H₁₅BrN₂O | 331.21 | ~4.2* | 41.6 | 3-Br, 4-CH₃, N-Ph, N-CH₃ |
| 3-Bromo-N,N-dimethylbenzamide (6h) | C₉H₁₀BrNO | 228.09 | 2.8 | 32.7 | 3-Br, N-(CH₃)₂ |
| 4-Bromo-N,N,3-trimethylbenzamide | C₁₀H₁₂BrNO | 242.11 | 3.1 | 32.7 | 4-Br, 3-CH₃, N-(CH₃)₂ |
| N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide | C₁₆H₁₅BrNO₄ | 365.20 | 3.5 | 74.9 | 3,4,5-OCH₃, N-(4-BrPh) |
| 3-Bromo-N-(4-fluorophenyl)benzamide | C₁₃H₉BrFNO | 294.12 | 3.6 | 41.6 | 3-Br, N-(4-FPh) |
*Estimated using fragment-based methods.
Key Observations :
- Lipophilicity : The target compound exhibits higher logP (~4.2) compared to analogs like 3-bromo-N,N-dimethylbenzamide (logP 2.8) due to the bulky N-phenyl group and additional methyl substituent, enhancing membrane permeability [1], [18].
- Hydrogen Bonding : The N-phenyl and amide groups facilitate hydrogen bonding, critical for biological activity (e.g., anticonvulsant effects in N-phenylbenzamides) [13].
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